N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This involves the reaction of dibenzoylacetylene with triazole derivatives . The reaction conditions are mild and efficient, leading to high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound’s unique properties make it suitable for use in materials science, particularly in developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Triazole – [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hybrids
- Thiazolo[3,2-b][1,2,4]triazole
- Triazolo[1,5-a]pyrimidine
Uniqueness
N-(3,5-DIMETHYLPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H22FN5OS |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C25H22FN5OS/c1-15-12-16(2)14-20(13-15)27-24(32)22-21(17-8-10-19(26)11-9-17)30-31-23(28-29-25(31)33-22)18-6-4-3-5-7-18/h3-14,21-22,30H,1-2H3,(H,27,32) |
InChI Key |
TWFVYAIMYMPCKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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